molecular formula C10H10N2O2 B1418791 Ethyl 1H-indazole-4-carboxylate CAS No. 885279-45-8

Ethyl 1H-indazole-4-carboxylate

Cat. No. B1418791
M. Wt: 190.2 g/mol
InChI Key: ZYDRWPMGDIWCRN-UHFFFAOYSA-N
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Description

Ethyl 1H-indazole-4-carboxylate, also known as EIC, is a synthetic compound that has been studied extensively in the last decade. It is a derivative of the indazole family of compounds and has been used in a variety of scientific applications, ranging from biochemical and physiological research to drug discovery and development. EIC has a wide range of potential applications, and its ability to interact with a variety of cellular proteins and receptors makes it an attractive candidate for further research.

Scientific research applications

Synthesis of Novel Derivatives

Ethyl 1H-indazole-4-carboxylate has been utilized in the synthesis of new chemical derivatives. For example, a study by Bistocchi et al. (1981) reported the creation of sixty-five new derivatives of ethyl-1H-indazole-3-carboxylate with various aliphatic or aromatic acyl radicals (Bistocchi et al., 1981).

Coupling Reagent in Peptide Synthesis

Ethyl 1H-indazole-4-carboxylate derivatives have been used as coupling reagents in peptide synthesis. Jiang et al. (1998) synthesized ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate, a coupling reagent with high efficiency in solid phase peptide synthesis (Jiang et al., 1998).

Racemisation Studies

Racemisation in solid phase peptide synthesis using ethyl 1H-indazole-4-carboxylate derivatives was studied by Robertson et al. (1999), highlighting its role in the synthesis of peptides (Robertson et al., 1999).

Antimicrobial Activity

Ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative, was studied for its antimicrobial activities by Desai et al. (2019), indicating the potential use of such compounds in antimicrobial applications (Desai et al., 2019).

N-1-Difluoromethylation

Hong et al. (2020) described a procedure for N-1-difluoromethylation of ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate, showing its application in functionalizing indazole derivatives (Hong et al., 2020).

Catalytic Applications

Cécile Verrier et al. (2009) reported the use of ethyl oxazole-4-carboxylate in palladium-catalyzed alkenylation, benzylation, and alkylation, demonstrating its utility in organic synthesis (Verrier et al., 2009).

Antispermatogenic Agents

A study by Corsi and Palazzo (1976) synthesized halogenated 1-benzylindazole-3-carboxylic acids, derivatives of Ethyl 1H-indazole-4-carboxylate, and studied their effects on spermatogenesis (Corsi & Palazzo, 1976).

Antiplatelet Activity

Chen et al. (2008) explored the synthesis of ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate derivatives and their antiplatelet activity, indicating their potential in pharmaceutical applications (Chen et al., 2008).

properties

IUPAC Name

ethyl 1H-indazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)7-4-3-5-9-8(7)6-11-12-9/h3-6H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDRWPMGDIWCRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=NNC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672308
Record name Ethyl 1H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1H-indazole-4-carboxylate

CAS RN

885279-45-8
Record name Ethyl 1H-indazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885279-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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